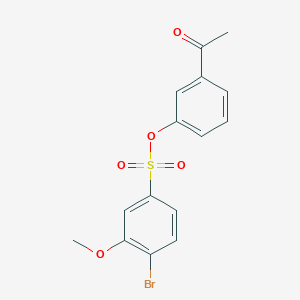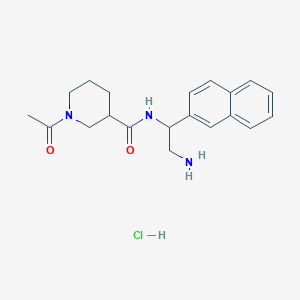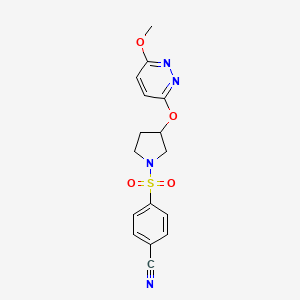
Phenylhexylmethyl chlorosilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylhexylmethyl chlorosilane is an organosilicon compound with the molecular formula C13H21ClSi. It is a chlorosilane with a phenyl group, a hexyl group, and a methyl group attached to the silicon atom. This compound is known for its reactivity and is used in various chemical processes and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: Phenylhexylmethyl chlorosilane can be synthesized through the reaction of phenyl magnesium chloride with methyl trichlorosilane. The reaction is typically carried out under non-oxygen conditions to prevent unwanted side reactions. The process involves the following steps:
- Preparation of phenyl magnesium chloride by reacting chlorobenzene with magnesium.
- Reaction of phenyl magnesium chloride with methyl trichlorosilane.
- Solid-liquid separation and solvent removal from the liquid phase.
- Rectification to obtain this compound .
Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process is optimized to ensure high yield, low cost, and minimal impurities. The solvent used in the reaction can be recovered and recycled, making the process more efficient and environmentally friendly .
化学反应分析
Types of Reactions: Phenylhexylmethyl chlorosilane undergoes various chemical reactions, including:
Hydrolysis: This is a nucleophilic substitution reaction where the chlorine atom is replaced by a hydroxyl group.
Oxidation and Reduction:
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Alcohols, amines, or other nucleophiles.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired reaction.
Major Products Formed:
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Siloxanes or silanes with different substituents.
科学研究应用
Phenylhexylmethyl chlorosilane has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology and Medicine: While specific applications in biology and medicine are less documented, organosilicon compounds are generally used in drug delivery systems and biomedical devices.
作用机制
The primary mechanism of action for phenylhexylmethyl chlorosilane involves nucleophilic substitution reactions. The chlorine atom attached to the silicon is highly reactive and can be easily replaced by other nucleophiles. This reactivity is due to the electrophilic nature of the silicon atom, which makes it susceptible to nucleophilic attack .
相似化合物的比较
- Trichlorosilane (HSiCl3)
- Dichlorosilane (H2SiCl2)
- Methyltrichlorosilane (CH3SiCl3)
- Dimethyldichlorosilane ((CH3)2SiCl2)
- Trimethylsilyl chloride ((CH3)3SiCl)
Comparison: Phenylhexylmethyl chlorosilane is unique due to the presence of a phenyl group, a hexyl group, and a methyl group attached to the silicon atom. This structure provides distinct reactivity and properties compared to other chlorosilanes. For example, trichlorosilane and dichlorosilane are simpler molecules with fewer substituents, making them less versatile in certain applications .
属性
IUPAC Name |
chloro-hexyl-methyl-phenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClSi/c1-3-4-5-9-12-15(2,14)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAAMDYFQRZLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](C)(C1=CC=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-cyclopropyl-3-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)urea](/img/structure/B2861428.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide](/img/structure/B2861429.png)
![2-methoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2861430.png)

![5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2861434.png)
![tert-Butyl 1-formyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2861435.png)

![2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2861437.png)
![8-({3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)quinoline](/img/structure/B2861438.png)
![2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2861441.png)


![N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2861445.png)
![1-[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]-N-[(PYRIDIN-4-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE](/img/structure/B2861447.png)
